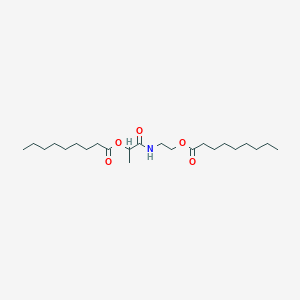![molecular formula C16H15NO3 B14745108 4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid CAS No. 792-32-5](/img/structure/B14745108.png)
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid is an organic compound that features a benzoic acid moiety linked to an indene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, which have diverse biological activities.
Benzoic acid derivatives: Compounds with a benzoic acid structure, widely used in various applications.
Uniqueness
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid is unique due to its specific combination of the indene and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
792-32-5 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c18-14-9-11-3-1-2-4-13(11)15(14)17-12-7-5-10(6-8-12)16(19)20/h1-8,14-15,17-18H,9H2,(H,19,20) |
Clave InChI |
ABPDYKMGWPCZKF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)


![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)









